molecular formula C9H12O3 B14378576 4-Methyl-1,6-dioxaspiro[4.5]dec-7-en-9-one CAS No. 88400-12-8

4-Methyl-1,6-dioxaspiro[4.5]dec-7-en-9-one

Katalognummer: B14378576
CAS-Nummer: 88400-12-8
Molekulargewicht: 168.19 g/mol
InChI-Schlüssel: WXCGLGCWNDKDBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-1,6-dioxaspiro[4.5]dec-7-en-9-one is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a dioxane ring and a cyclohexene ring, with a methyl group attached to the dioxane ring. The compound’s structure imparts distinct chemical properties, making it of interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1,6-dioxaspiro[4.5]dec-7-en-9-one typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method involves the reaction of a suitable dioxane derivative with a cyclohexene precursor under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction parameters and purification techniques is crucial to ensure high-quality production .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-1,6-dioxaspiro[4.5]dec-7-en-9-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and catalyst, play a crucial role in determining the reaction outcome .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

4-Methyl-1,6-dioxaspiro[4.5]dec-7-en-9-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Methyl-1,6-dioxaspiro[4.5]dec-7-en-9-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,6-Dioxaspiro[4.5]decane: A structurally related compound with similar chemical properties.

    7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene: Another spirocyclic compound with a different substitution pattern.

    1,4-Dioxaspiro[4.5]dec-7-en-8-boronic acid pinacol ester: A boronic acid derivative with applications in organic synthesis .

Uniqueness

4-Methyl-1,6-dioxaspiro[4.5]dec-7-en-9-one stands out due to its specific spirocyclic structure and the presence of a methyl group, which imparts unique chemical reactivity and biological activity. Its distinct properties make it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

88400-12-8

Molekularformel

C9H12O3

Molekulargewicht

168.19 g/mol

IUPAC-Name

4-methyl-1,6-dioxaspiro[4.5]dec-7-en-9-one

InChI

InChI=1S/C9H12O3/c1-7-2-4-11-9(7)6-8(10)3-5-12-9/h3,5,7H,2,4,6H2,1H3

InChI-Schlüssel

WXCGLGCWNDKDBY-UHFFFAOYSA-N

Kanonische SMILES

CC1CCOC12CC(=O)C=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.